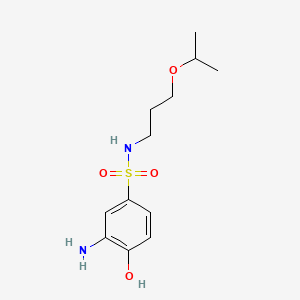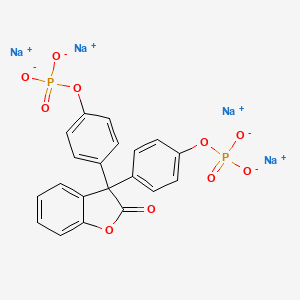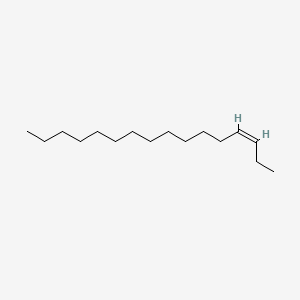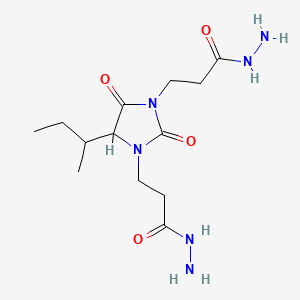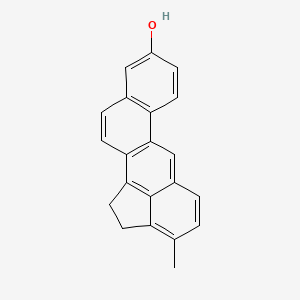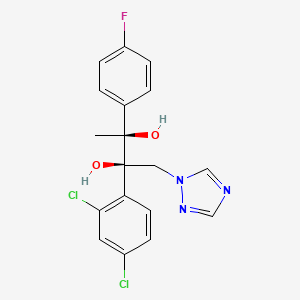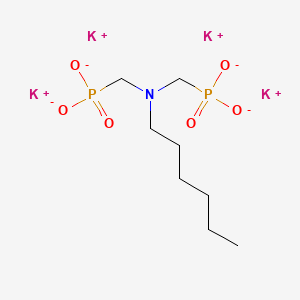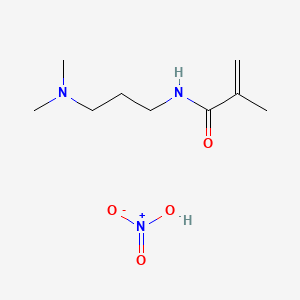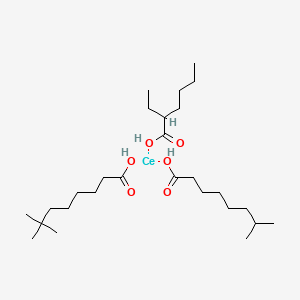
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate is a complex organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is also known by other names such as dodecahydro-3,3,4a-trimethylbiphenylen-1-ol acetate . This compound is characterized by its tricyclic structure, which includes three fused rings and several methyl groups, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 5,5,7-Trimethyltricyclo(64002,7)dodec-3-yl acetate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate can be compared with other similar compounds, such as:
Caryophyllene acetate: Another tricyclic compound with similar structural features but different functional groups.
Acetoxy-caryophyllene: A compound with a similar acetate group but different ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.
Propriétés
Numéro CAS |
94087-06-6 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-yl) acetate |
InChI |
InChI=1S/C17H28O2/c1-11(18)19-14-9-16(2,3)10-17(4)13-8-6-5-7-12(13)15(14)17/h12-15H,5-10H2,1-4H3 |
Clé InChI |
OVJMOYDIJQPKGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(CC2(C1C3C2CCCC3)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



